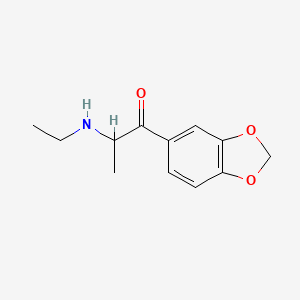
Ethylone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the phenethylamine, amphetamine, and cathinone chemical classes and shares structural similarities with other stimulants such as MDMA (ecstasy) and methylone . This compound gained popularity in the early 2000s as a recreational drug due to its stimulating effects and empathogenic properties .
Preparation Methods
Ethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Ethylone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include the corresponding alcohols and amines . For example, the reduction of the keto group in this compound can lead to the formation of the corresponding alcohol .
Scientific Research Applications
Ethylone has been primarily used in scientific research, particularly in the fields of neurology and psychopharmacology . Its impact on neurotransmitters—serotonin, norepinephrine, and dopamine—makes it a valuable compound for studying the neurobiological mechanisms of mood regulation, motivation, pleasure, and reward . Additionally, this compound has been used in behavioral economic analysis to study its reinforcing effects and addictive potential in animal models .
Mechanism of Action
The mechanism of action of ethylone involves its interaction with neurotransmitter transporters in the brain . This compound exhibits varying degrees of affinity and selectivity for dopamine, norepinephrine, and serotonin transporters . It functions by blocking the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the receptors . This results in the stimulant and empathogenic effects observed with this compound use .
Comparison with Similar Compounds
Ethylone is structurally similar to other substituted cathinones such as mthis compound, butylone, and N-ethylpentylone . While all these compounds share similar stimulant effects, this compound is reported to be less potent than mthis compound and exhibits more classical stimulant-type effects rather than entactogenic effects . The unique aspect of this compound lies in its specific interaction with neurotransmitter transporters, which differentiates it from other similar compounds .
List of Similar Compounds::- Mthis compound
- Butylone
- N-ethylpentylone
- Dibutylone
- 4-Methyl-N-ethylcathinone (4-MEC)
This compound’s unique properties and interactions make it a compound of interest in various scientific research fields, despite its potential for abuse and associated health risks.
Properties
CAS No. |
1112937-64-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3 |
InChI Key |
MJEMIOXXNCZZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















